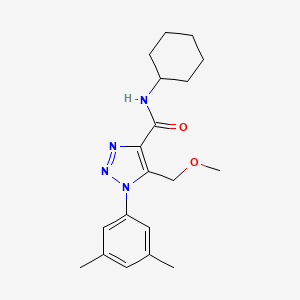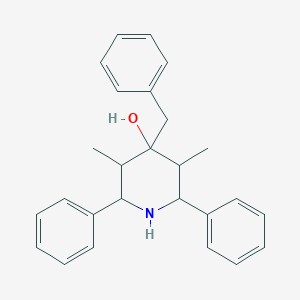
N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine, also known as BMF, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. BMF belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as amphetamines and MDMA.
Mecanismo De Acción
N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine is believed to act as a monoamine releaser, which means that it increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This mechanism of action is similar to other psychoactive compounds such as amphetamines and MDMA.
Biochemical and Physiological Effects:
This compound has been shown to have both stimulant and entactogenic effects, which means that it can increase energy and mood while also inducing feelings of empathy and emotional openness. However, the specific biochemical and physiological effects of this compound are not well understood, and further research is needed to fully understand its pharmacological properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine in the lab is that it may provide insights into the pharmacological properties of other psychoactive compounds such as amphetamines and MDMA. However, due to the potential legal and ethical issues associated with the synthesis and use of psychoactive compounds, the use of this compound in scientific research is strictly regulated.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine, including:
1. Further studies on the pharmacological properties of this compound, including its effects on the central nervous system and its potential therapeutic applications.
2. Studies on the potential toxicity of this compound and its long-term effects on the brain and body.
3. The development of new synthesis methods for this compound that are more efficient and environmentally friendly.
4. Studies on the potential use of this compound as a research tool for understanding the neurobiology of addiction and other psychiatric disorders.
5. The development of new psychoactive compounds that are structurally similar to this compound but have improved pharmacological properties and reduced potential for abuse.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. While the specific biochemical and physiological effects of this compound are not well understood, further research is needed to fully understand its pharmacological properties and potential therapeutic applications. However, due to the potential legal and ethical issues associated with the synthesis and use of psychoactive compounds, the use of this compound in scientific research is strictly regulated.
Métodos De Síntesis
There are various methods for synthesizing N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine, including the reduction of 3-(5-methyl-2-furyl)-2-nitropropene with sodium borohydride and benzyl chloride, or the reaction of 3-(5-methyl-2-furyl)-2-nitropropene with benzylamine and phenylethylamine in the presence of a reducing agent. However, due to the potential legal and ethical issues associated with the synthesis of psychoactive compounds, the use of this compound in scientific research is strictly regulated.
Aplicaciones Científicas De Investigación
N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine has been studied for its potential pharmacological properties, including its effects on the central nervous system. It has been shown to have a high affinity for the serotonin transporter and the dopamine transporter, which suggests that it may have similar effects to other psychoactive compounds such as amphetamines and MDMA. However, further research is needed to fully understand the pharmacological properties of this compound.
Propiedades
IUPAC Name |
N-benzyl-3-(5-methylfuran-2-yl)-N-(2-phenylethyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO/c1-20(24-14-13-21(2)26-24)15-17-25(19-23-11-7-4-8-12-23)18-16-22-9-5-3-6-10-22/h3-14,20H,15-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHHKWSJFNWJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)CCN(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-furylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5000144.png)
![N,N-diallyl-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5000161.png)
![2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5000167.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5000177.png)
![2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5000180.png)
![[(4-fluorophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B5000185.png)

![(4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5000199.png)
![N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5000202.png)

![3-(benzyloxy)-N-{[(2,4,6-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5000217.png)
![2-(1-naphthyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5000236.png)
